molecular formula C27H27N3O5 B2763988 N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892279-65-1

N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2763988
CAS No.: 892279-65-1
M. Wt: 473.529
InChI Key: AAXBSGIASRBXOM-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, a type of organic compound that is part of many pharmaceutical drugs . The presence of the dimethoxyphenethyl groups suggests that it might have similar properties to other compounds with these groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The quinazoline ring provides a rigid, planar structure, while the dimethoxyphenethyl groups could add flexibility .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxy groups could increase its solubility in certain solvents .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Tetrahydroisoquinolines and Benzazepines : A study by Saitoh et al. (2001) explores the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine using Pummerer-type cyclization, highlighting the role of boron trifluoride diethyl etherate in enhancing cyclization efficiency. This research underscores the importance of cyclization reactions in synthesizing complex heterocyclic compounds, potentially applicable to the compound of interest (Saitoh et al., 2001).

  • Development of Heterocyclic Compounds : Abdallah et al. (2009) describe the synthesis of tetra- and penta-heterocyclic compounds incorporating an isoquinoline moiety, which is relevant for understanding the chemical behavior and synthesis pathways of complex heterocyclic structures similar to the queried compound (Abdallah et al., 2009).

Potential Biological Applications

  • Cytotoxic Activities : Research by Bu et al. (2001) on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives demonstrates the exploration of cationic side chains for studying the effects of side chain positioning on biological activity, including cytotoxic effects against cancer cells. This suggests that structurally related compounds could be explored for their biological activities and potential as therapeutic agents (Bu et al., 2001).

Material Science Applications

  • Photoelectric Conversion in Solar Cells : Wu et al. (2009) investigated carboxylated cyanine dyes for dye-sensitized solar cells to improve photoelectric conversion efficiency. While not directly related to the queried compound, this research indicates the potential utility of organic compounds with specific functional groups in material science applications, such as enhancing the efficiency of solar cells (Wu et al., 2009).

Future Directions

The study of quinazoline derivatives is a very active area of research, particularly in the field of medicinal chemistry . This compound, with its combination of a quinazoline ring and dimethoxyphenethyl groups, could potentially be of interest in this field.

Properties

CAS No.

892279-65-1

Molecular Formula

C27H27N3O5

Molecular Weight

473.529

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C27H27N3O5/c1-34-23-11-8-19(16-24(23)35-2)12-14-28-25(31)20-9-10-21-22(17-20)29-27(33)30(26(21)32)15-13-18-6-4-3-5-7-18/h3-11,16-17H,12-15H2,1-2H3,(H,28,31)(H,29,33)

InChI Key

AAXBSGIASRBXOM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)OC

solubility

not available

Origin of Product

United States

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